(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol
Overview
Description
(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives in Material Science and Pharmaceuticals
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have demonstrated extensive applicability in material science and pharmaceuticals. They have shown a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects. Additionally, polymeric thiophenes have been utilized in optoelectronic devices such as organic field-effect transistors and solar cells, highlighting their significance in advancing technological and medicinal applications (Nagaraju et al., 2018).
Enhanced Nonlinear Optical Limiting with Thiophene Dyes
Research on thiophene dyes, specifically designed for optoelectronic devices, has demonstrated their potential in enhancing nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors. This capability is particularly relevant in optical communications, where stabilizing light sources is essential. The study underscores the utility of thiophene compounds in developing advanced photonic and optoelectronic devices (Anandan et al., 2018).
Optoelectronic Applications of Thiophene-Functionalized Molecules
The synthesis and characterization of novel planar and star-shaped molecules containing thiophene groups have revealed their promising applications in the optoelectronic field. These compounds exhibit good luminescent properties and low ionization potential, suggesting their potential as photovoltaic materials. Such findings highlight the versatility of thiophene derivatives in contributing to the development of new materials for optoelectronic applications (Niu et al., 2013).
Properties
IUPAC Name |
(3S,4R)-4-(2-thiophen-3-ylethynyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10-6-12-5-9(10)2-1-8-3-4-13-7-8/h3-4,7,9-11H,5-6H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOVQLEXBCAHN-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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